

Delafloxacin-d5: A Technical Guide for Laboratory Professionals

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| Compound of Interest | | |
|----------------------|-----------------|-----------|
| Compound Name: | Delafloxacin-d5 | |
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An in-depth resource for researchers, scientists, and drug development professionals on the procurement and application of **Delafloxacin-d5**.

This technical guide provides essential information on sourcing **Delafloxacin-d5**, a deuterated internal standard critical for the accurate quantification of the fluoroquinolone antibiotic Delafloxacin in biological matrices. Additionally, it outlines detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis and for studying the mechanism of action of its non-deuterated parent compound.

Supplier and Purchasing Information for Delafloxacin-d5

For researchers requiring **Delafloxacin-d5** for their laboratory work, several reputable suppliers offer this stable isotope-labeled compound. The following table summarizes key purchasing information to facilitate easy comparison and procurement.



| Supplier | Catalog Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Available Quantities |
|-------------------------------------|--------------------|--|----------------------------------|--|----------------------------|
| Simson Pharma Limited | D810011[1] | C18H7D5ClF3 N4O4 | 445.79 | Certificate of Analysis provided | Inquire |
| TLC Pharmaceutic al Standards | D-189002[2] | C18H7D5ClF3 N4O4 | 445.79 | N/A | 10mg, 25mg, 50mg, 100mg |
| Clinivex | RCLS3C1477 5[3] | C ₁₇ H ₁₂ ClF ₃ N ₄ O ₃ (non-d5) | 412.75 (non- d5) | N/A | 10mg, 25mg, 50mg, 100mg |

Note: Purity and available quantities may vary. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis.

Experimental Protocols

Quantification of Delafloxacin in Plasma using LC-MS/MS with Delafloxacin-d5 as an Internal Standard

This protocol is adapted from validated methods for the quantification of Delafloxacin in biological samples.[4][5][6]

- a. Sample Preparation (Protein Precipitation)
- To a 100 μL aliquot of plasma sample in a microcentrifuge tube, add 20 μL of **Delafloxacin-d5** internal standard solution (concentration to be optimized based on the expected analyte concentration range).
- Add 300 μL of ice-cold methanol or acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.



- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
- b. LC-MS/MS Conditions
- Liquid Chromatography:
 - \circ Column: A suitable C18 column (e.g., Waters Acquity BEH C18, 50 mm \times 2.1 mm, 1.7 $\,$ µm).[6]
 - Mobile Phase A: 0.1% formic acid in water.[6]
 - Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
 - Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration. The specific gradient profile should be optimized for the particular LC system and column.
 - Flow Rate: 0.3 mL/min.[6]
 - Injection Volume: 5-10 μL.
- Tandem Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Delafloxacin: Monitor the precursor to product ion transition, for example, m/z 441.1 → 423.1 (quantifier) and 441.1 → 379.1 (qualifier).[6]
 - Delafloxacin-d5: Monitor the appropriate precursor to product ion transition for the deuterated standard.



 Instrument Parameters: Optimize cone voltage, collision energy, and other instrumentspecific parameters to achieve maximum signal intensity for both the analyte and the internal standard.

c. Data Analysis

- Construct a calibration curve by plotting the peak area ratio of Delafloxacin to Delafloxacind5 against the concentration of the calibration standards.
- Use a linear regression model to fit the calibration curve.
- Determine the concentration of Delafloxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Delafloxacin-mediated DNA Cleavage Assay

This protocol is based on methods used to study the inhibitory effects of fluoroquinolones on bacterial DNA gyrase and topoisomerase IV.[7]

a. Reaction Setup

- Prepare a reaction buffer containing 40 mM Tris-HCl (pH 7.5), 6 mM MgCl₂, 10 mM dithiothreitol, 200 mM potassium glutamate, and 50 μg/ml bovine serum albumin.[7]
- In a microcentrifuge tube, combine:
 - Supercoiled plasmid DNA (e.g., pBR322), 0.4 μg.[7]
 - Reconstituted S. pneumoniae topoisomerase IV (0.45 μg ParC and 1 μg ParE) or DNA gyrase (0.45 μg GyrA and 1 μg GyrB).[7]
 - Varying concentrations of Delafloxacin.
 - Reaction buffer to a final volume of 20 μL.
- Incubate the reaction mixture at 37°C for 60 minutes.
- b. Sample Treatment and Analysis



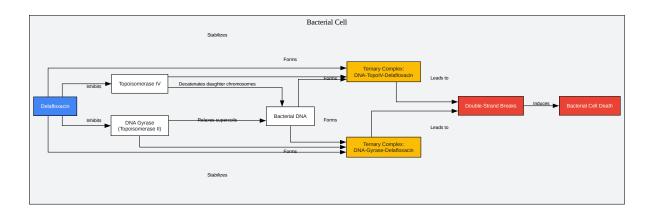
- Stop the reaction by adding sodium dodecyl sulfate (SDS) to a final concentration of 1% and proteinase K to a final concentration of 0.2 mg/mL.
- Incubate at 37°C for 30 minutes to digest the proteins.
- Add a loading dye to the samples.
- Separate the DNA products by electrophoresis on a 1% agarose gel in TBE buffer.[7]
- Stain the gel with ethidium bromide or a safer alternative DNA stain.
- Visualize the DNA bands under UV light. The presence of linearized plasmid DNA indicates DNA cleavage stabilized by Delafloxacin.[7]

Visualizations

Delafloxacin's Mechanism of Action

Delafloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8][9][10][11][12] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By trapping these enzymes in a complex with DNA, Delafloxacin leads to double-strand breaks in the bacterial chromosome, ultimately causing cell death.[9]





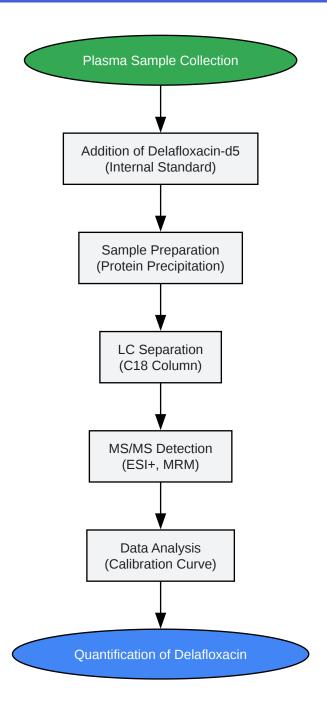
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Caption: Mechanism of action of Delafloxacin.

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates the key steps involved in the quantification of Delafloxacin in a biological sample using **Delafloxacin-d5** as an internal standard.





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Caption: LC-MS/MS quantification workflow.

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